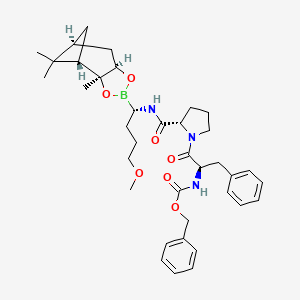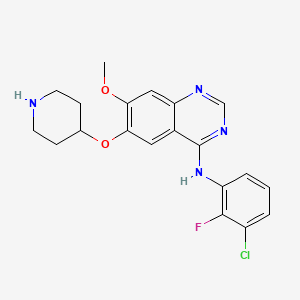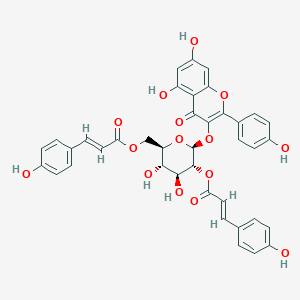
4-Trifluoromethyl-N-methyl-benzenepropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Trifluoromethyl-N-methyl-benzenepropanamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as copper-catalyzed cycloaddition reactions . The reaction conditions often require mild temperatures and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of heterogeneous catalysts, such as Amberlyst-70, can offer eco-friendly attributes and simplify the reaction workup .
Analyse Chemischer Reaktionen
Types of Reactions
4-Trifluoromethyl-N-methyl-benzenepropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation, and antimony trifluoride for converting trifluoromethyl ethers and aromatics . Reaction conditions often involve controlled temperatures and the use of specific solvents to achieve desired products.
Major Products Formed
The major products formed from these reactions include various trifluoromethylated derivatives, which can exhibit unique chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
4-Trifluoromethyl-N-methyl-benzenepropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Trifluoromethyl-N-methyl-benzenepropanamine involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects . The pathways involved may include modulation of neurotransmitter systems and inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Efavirenz: An HIV reverse transcriptase inhibitor containing a trifluoromethyl group.
Uniqueness
4-Trifluoromethyl-N-methyl-benzenepropanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H14F3N |
|---|---|
Molekulargewicht |
217.23 g/mol |
IUPAC-Name |
N-methyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-15-8-2-3-9-4-6-10(7-5-9)11(12,13)14/h4-7,15H,2-3,8H2,1H3 |
InChI-Schlüssel |
LYDDZDHYYQPMFI-UHFFFAOYSA-N |
SMILES |
CNCCCC1=CC=C(C=C1)C(F)(F)F |
Kanonische SMILES |
CNCCCC1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-bis[(3-methylbenzoyl)oxy]butanedioic Acid](/img/structure/B1640168.png)

![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B1640173.png)







![2-(2-(Benzo[d][1,3]dioxol-5-yl)propan-2-yl)-1,3,4-oxadiazole](/img/structure/B1640212.png)

![1-Methyl-2-(methylamino)-1H-benzo[d]imidazol-4-ol](/img/structure/B1640218.png)
